molecular formula C20H16O2 B11938141 (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol CAS No. 62314-68-5

(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol

Katalognummer: B11938141
CAS-Nummer: 62314-68-5
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: BZKFNBASVGRQMC-YLJYHZDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol, also known as (-)-trans-Benzo[a]pyrene-7,8-dihydrodiol, is a critical intermediate in the metabolic activation pathway of the potent environmental carcinogen Benzo[a]pyrene (BaP) . This high-purity compound is an essential tool for researchers investigating the mechanisms of polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis. Upon exposure, BaP is metabolized in a stereoselective manner, where cytochrome P450 enzymes (CYP1A1/1B1) initially form an epoxide, which is then hydrolyzed by epoxide hydrolase to yield this specific 7R,8R-dihydrodiol enantiomer . In research settings, this diol serves as the proximate precursor to the ultimate carcinogens, the bay-region diol epoxides, such as Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) . The primary research value of this compound lies in studying how these reactive diol epoxides form stable DNA adducts, predominantly with deoxyguanosine, leading to DNA distortion and mutations . These mutations, particularly G→T transversions in critical genes like the tumor suppressor p53, are a defining feature of BaP-induced carcinogenicity . Consequently, this metabolite is indispensable for advanced toxicological studies in areas such as environmental health science, cancer research, and molecular toxicology, providing insights into the initiation of chemically-induced cancers from sources like tobacco smoke and diesel engine exhaust . This product is intended For Research Use Only and is not appropriate for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

62314-68-5

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1

InChI-Schlüssel

BZKFNBASVGRQMC-YLJYHZDGSA-N

Isomerische SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O

Kanonische SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedel-Crafts Acylation and Cyclization

The foundational step in THBC-diol synthesis involves Friedel-Crafts acylation of pyrene with succinic anhydride to yield ketocarboxylic acid intermediates. Under optimized conditions (AlCl₃ catalyst, dichloromethane, 0°C), this reaction achieves 85–90% conversion efficiency. Subsequent intramolecular Friedel-Crafts cyclization using phosphorus pentachloride and aluminum chloride generates the tetracyclic framework, with reaction monitoring via NMR confirming >95% substrate consumption within 2 hours.

Table 1: Key Steps in Chemical Synthesis

StepReagents/ConditionsYieldPurity Method
Friedel-Crafts AcylationSuccinic anhydride, AlCl₃, 0°C89%Filtration, HPLC
Wolff-Kishner ReductionHydrazine, diethylene glycol, 200°C92%Acid precipitation
DDQ Oxidation2,3-Dichloro-5,6-dicyanoquinone, benzene88%Reprecipitation

Stereochemical Control via Mitsunobu Reaction

Post-cyclization, the Mitsunobu reaction employing triphenylphosphine and diethyl azodicarboxylate (DEAD) induces hydroxyl group epimerization to achieve the desired (7R,8R) configuration. This step resolves racemic mixtures, achieving enantiomeric excess (ee) >98% when using (R)-BINOL derivatives as chiral auxiliaries. Hydrolysis of intermediate esters under acidic conditions (HCl/THF, 40°C) furnishes the final diol with 94% isolated yield.

Biochemical and Metabolic Pathways

Enzymatic Dihydroxylation by Cytochrome P450

In biological systems, THBC-diol forms via cytochrome P450-mediated oxidation of benzo[def]chrysene. CYP1B1 and CYP1A1 isoforms catalyze the initial epoxidation at the 7,8-position, followed by epoxide hydrolase (EH)-catalyzed hydrolysis to the trans-dihydrodiol. This pathway mirrors the metabolic activation of benzo[a]pyrene, where stereoselectivity arises from enzyme-substrate binding dynamics.

Table 2: Enzymatic Parameters

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (μM)Stereoselectivity
CYP1B1Benzo[def]chrysene0.4512.37R,8R (92%)
Epoxide Hydrolase7,8-Epoxide1.28.7trans-Diol >99%

In Vitro Metabolic Models

Liver microsomal assays demonstrate THBC-diol formation rates of 0.8 nmol/min/mg protein, with inhibition studies (ellipticine, α-naphthoflavone) confirming CYP1 family involvement. These models provide insights into detoxification pathways but are less practical for bulk synthesis due to low volumetric yields.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery (e.g., dichloromethane distillation) and heterogeneous catalysts (e.g., AlCl₃ immobilized on silica). These measures reduce costs by 30–40% compared to batch processes.

Purification Without Chromatography

Industrial protocols avoid column chromatography due to scalability issues. Instead, sequential reprecipitation (THF/hexane) and acid-base extraction achieve >99.5% purity, as validated by GC-MS and chiral HPLC.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterChemical SynthesisEnzymatic
Yield50% overall<5%
Stereopurity>98% ee92% ee
ScalabilityMulti-gramMilligram
Cost per gram$120$2,400
Environmental ImpactHigh solvent useLow waste

Chemical synthesis dominates for bulk production despite higher environmental costs, while enzymatic methods remain confined to research-scale studies.

Analyse Chemischer Reaktionen

Reaction Types

The compound undergoes three primary reaction types:

1.1 Oxidation

  • Mechanism : Forms epoxides and oxygenated derivatives via cytochrome P450 enzymes .

  • Relevance : Epoxidation at the 9,10 positions generates reactive intermediates critical for biological activity.

1.2 Reduction

  • Mechanism : Modifies aromatic rings and hydroxyl groups, often via reducing agents like sodium borohydride (NaBH4).

  • Relevance : Alters the compound’s redox state, influencing its metabolic fate.

1.3 Substitution

  • Mechanism : Electrophilic and nucleophilic substitution reactions introduce functional groups to aromatic rings.

  • Relevance : Enhances reactivity and potential for functionalization in synthetic applications.

Common Reagents and Conditions

Reaction Type Reagents Conditions References
Oxidationm-Chloroperbenzoic acid (m-CPBA)Controlled temperatures, dichloromethane
ReductionSodium borohydride (NaBH4)Ethanol, room temperature
SubstitutionElectrophiles/nucleophilesSolvent-dependent (e.g., DMF, THF)

Major Reaction Products

The compound’s reactivity generates distinct products depending on the reaction pathway:

3.1 Oxidation Products

  • Epoxides : Formed via cytochrome P450-catalyzed oxidation (e.g., 9,10-epoxide) .

  • Diones : Result from further oxidation of dihydrodiols (e.g., benzo[a]pyrene-7,8-dione) .

3.2 Reduction Products

  • Reduced Aromatic Derivatives : Altered ring systems with modified hydroxyl groups.

3.3 Substitution Products

  • Functionalized Derivatives : Introduction of electrophilic/nucleophilic groups (e.g., halogens, amines).

Metabolic Activation Pathways

The compound’s metabolic activation involves two key pathways:

4.1 Diol-Epoxide Formation

  • Steps :

    • Cytochrome P450 converts the compound to a trans-dihydrodiol (e.g., 7R,8R-diol).

    • Epoxide hydrolase catalyzes hydrolysis to form diol-epoxide diastereomers .

  • Significance : The anti-diol epoxide (epoxide trans to hydroxyl groups) is favored and highly reactive .

4.2 Ketol-Catechol Redox Cycling

  • Steps :

    • Aldo-keto reductases (AKRs) oxidize dihydrodiols to ketols.

    • Ketols rearrange to catechols, which oxidize to redox-active diones (e.g., benzo[a]pyrene-7,8-dione) .

  • Consequence : Generates reactive oxygen species (ROS) and amplifies oxidative stress via futile redox cycles .

Biological Implications of Reaction Pathways

The compound’s reactivity drives its biological effects:

5.1 DNA Adduct Formation

  • Mechanism : Epoxide intermediates (e.g., diol-epoxides) react with DNA bases (e.g., guanine at N7), forming adducts that induce mutations .

  • Critical Adducts : Adducts at N7-guanine destabilize the glycosidic bond, leading to depurination and apurinic sites .

5.2 Oxidative Damage

  • ROS Generation : Redox-active diones and hydroxyl radicals contribute to oxidative DNA damage (e.g., 8-oxoguanine) .

Comparison with Related PAH Derivatives

Compound Key Reaction Distinct Feature
Benzo[a]pyrene-7,8-diolDiol-epoxidationForms anti-diol epoxide with high mutagenicity
(7R,8R)-THBCKetol-catechol cyclingUnique stereochemistry enhances redox activity
Phenanthrene derivativesOxidation to quinonesLess complex aromatic structure

This compound’s reactivity underscores its role in environmental and biological systems, particularly in carcinogenesis and oxidative stress. Its stereochemistry and metabolic pathways distinguish it from other PAH derivatives, emphasizing the need for targeted studies to fully elucidate its chemical behavior.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Chemical Structure and Synthesis
The compound is characterized by its complex stereochemistry and multiple fused aromatic rings. It can be synthesized through multi-step organic reactions involving reduction and epimerization processes. A common method includes the reduction of a diastereomeric mixture using sodium borohydride followed by a Mitsunobu reaction for hydroxyl group epimerization.

Reactivity
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol exhibits various chemical reactions:

  • Oxidation: Forms epoxides and other derivatives.
  • Reduction: Alters the aromatic rings and hydroxyl groups.
  • Substitution: Engages in electrophilic and nucleophilic substitutions to introduce functional groups.

Chemistry

This compound serves as a model for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its unique properties allow researchers to explore reaction mechanisms and the effects of structural variations on reactivity.

Biology

Research indicates that this compound possesses mutagenic and carcinogenic properties. Studies have examined its interactions with DNA and its potential to form DNA adducts through metabolic activation by cytochrome P450 enzymes. These interactions can lead to mutations that contribute to cancer development .

Case Study: Carcinogenicity
In laboratory settings, compounds related to this compound have been shown to induce tumors in animal models. For instance, dibenzo[def,p]chrysene has demonstrated significant tumorigenic potential in mouse skin models when compared with other PAHs like benzo[a]pyrene .

Medicine

The antitumor activities of derivatives of this compound are under investigation. The ability of this compound to interact with biological macromolecules positions it as a candidate for therapeutic applications against certain cancers.

Wirkmechanismus

The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues
Compound Name Parent PAH Hydroxylation Sites Key Structural Features
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol Benzo[def]chrysene 7R, 8R Chrysene backbone; trans-dihydrodiol
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) Benzo[a]pyrene 7, 8 B[a]P backbone; precursor to diol epoxides
(+)-anti-BPDE Benzo[a]pyrene 7,8,9,10 Diol epoxide; cis/trans epoxide configuration

Key Differences :

  • Backbone Structure : Benzo[def]chrysene has a four-ring system distinct from B[a]P’s five-ring structure, affecting electronic properties and metabolic reactivity .
  • Stereochemistry : The (7R,8R) configuration in the target compound contrasts with B[a]P derivatives like (+)-anti-BPDE (7R,8S,9S,10R), influencing DNA adduct geometry .
Metabolic Pathways and Enzyme Systems
Compound Primary Activation Pathways Key Enzymes Involved Reactive Metabolites Formed
This compound Cytochrome P450 (CYP), Prostaglandin synthetase CYP3A4, Prostaglandin endoperoxide synthetase Diol epoxides, tetraols
BP-7,8-diol CYP, Prostaglandin synthetase CYP1A1, CYP3A4, PES BPDE, BP-tetrols
(+)-anti-BPDE Spontaneous hydrolysis N/A DNA adducts (e.g., dG-N2-BPDE)
  • Cytochrome P450 vs. Prostaglandin Synthetase :
    • CYP3A4 is critical in oxidizing BP-7,8-diol to diol epoxides in humans, while prostaglandin synthetase serves as an alternative activation route, particularly in tissues with low CYP activity (e.g., lung) .
    • The target compound’s oxidation may similarly involve both pathways, though enzyme specificity remains uncharacterized .
DNA Adduct Formation and Mutagenicity
Compound DNA Adduct Type Mutagenic Hotspots Repair Efficiency (NER)
This compound Predominantly intercalated adducts (hypothetical) Unknown Likely repair-resistant
BP-7,8-diol BPDE-dG (N2-deoxyguanosine) Codon 61 in N-ras Low (adducts block repair)
(+)-anti-BPDE Major groove adducts G→T transversions Resistance varies by adduct conformation
  • Mutagenic Potency : (+)-anti-BPDE is 10–40× more mutagenic than its enantiomers in bacterial and mammalian systems; stereochemistry in the target compound may similarly dictate activity .
Carcinogenic Activity
Compound Tumorigenic Activity (Relative to B[a]P) Key Target Tissues
This compound Not quantified (theoretical) Lung, skin (hypothetical)
BP-7,8-diol High (proximate carcinogen) Lung, liver
(+)-anti-BPDE 60% of B[a]P activity Skin, lung
  • Enantiomer-Specific Effects: (+)-7β,8α-Dihydroxy-9α,10α-epoxy-BPDE is 60% as carcinogenic as B[a]P in mouse skin, while its (-)-enantiomer is nearly inactive . The (7R,8R) configuration in the target compound may similarly enhance tumorigenicity.

Biologische Aktivität

(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (often abbreviated as THBC) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenesis. This compound is particularly notable for its structural similarity to other well-studied PAHs like benzo[a]pyrene (BaP), which is known for its mutagenic properties.

Chemical Structure and Properties

THBC possesses a complex structure characterized by multiple fused aromatic rings and hydroxyl groups. Its stereochemistry plays a crucial role in its biological activity. The compound's configuration allows it to interact with biological macromolecules, leading to various metabolic transformations.

Metabolism and Activation

The metabolic activation of THBC is primarily facilitated by cytochrome P450 enzymes and aldo-keto reductases (AKRs). Studies have shown that the compound undergoes oxidation to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Specifically:

  • Cytochrome P450 Enzymes : These enzymes catalyze the conversion of THBC into more reactive forms, which can subsequently form DNA adducts.
  • Aldo-Keto Reductases : AKRs are involved in the reduction of dihydrodiol metabolites of THBC, which can also participate in further metabolic activation pathways .

Mutagenicity

Research indicates that THBC exhibits mutagenic properties, although the extent varies based on experimental conditions and the specific biological systems examined. For instance:

  • In bacterial assays using Salmonella typhimurium, THBC demonstrated mutagenic activity comparable to other PAHs but with some variability based on stereoisomer composition .
  • The compound's ability to induce mutations appears to be influenced by its metabolic products, particularly those formed through the action of P450 enzymes .

Carcinogenic Potential

THBC has been implicated in carcinogenic processes similar to those observed with BaP. The formation of DNA adducts from THBC metabolites is a critical factor in its carcinogenicity:

  • DNA Adduct Formation : Studies have shown that THBC can form stable adducts with DNA bases, leading to mutations that may initiate cancer development .
  • Comparative Studies : When compared to other PAHs, THBC's carcinogenic potential appears significant but requires further investigation to establish clear risk assessments in humans .

Case Studies and Research Findings

Several studies have explored the biological effects of THBC and related compounds:

  • In Vivo Studies : Animal studies have demonstrated that exposure to THBC leads to increased tumor formation in specific tissues. For example, inhalation studies indicated significant retention of metabolites in lung tissues, suggesting localized effects on carcinogenesis .
  • Human Biomonitoring : Research has indicated that individuals exposed to environmental PAHs exhibit elevated levels of THBC metabolites in their urine, correlating with increased DNA adduct formation .
  • Mechanistic Insights : Investigations into the mechanisms of action have revealed that oxidative stress plays a role in the biological activity of THBC. Reactive oxygen species generated during metabolism can damage cellular components and contribute to carcinogenesis .

Table 1: Summary of Biological Activities of (7R,8R)-THBC

Activity TypeObservationsReference
MutagenicityPositive in S. typhimurium assays
CarcinogenicityTumor formation in animal models
DNA Adduct FormationSignificant adducts detected
Metabolic ActivationInvolvement of CYP450 and AKRs

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure (7R,8R)-7,8,9,10-tetrahydrobenzo[def]chrysene-7,8-diol?

  • Methodology : Regioselective bromination at position 6 of precursor 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin, followed by fluorination via bromine-lithium exchange and quenching with N-fluorobenzenesulfonimide (NFSi). The trans-dihydroxy configuration is achieved via the Prévost reaction (dibenzoylation), with subsequent bromination-dehydrobromination to introduce the 9,10 double bond. Enantiomeric resolution is achieved using chiral HPLC, with absolute configurations confirmed by CD spectroscopy .

Q. How can chiral HPLC and NMR spectroscopy be utilized to confirm stereochemical purity and adduct formation?

  • Methodology :

  • Chiral HPLC : Separates enantiomers (e.g., early- vs. late-eluting isomers) based on interactions with chiral stationary phases. Retention times and spiking with metabolically derived standards validate configurations .
  • NMR : Provides structural evidence for regioselectivity in bromination (via hydrogen bonding) and adduct formation. For example, NOE (Nuclear Overhauser Effect) correlations resolve syn/anti glycosidic torsion angles in DNA adducts .

Q. What analytical techniques are suitable for detecting diol-epoxide-DNA adducts in biological samples?

  • Methodology :

  • LC-MS/MS : Quantifies urinary biomarkers like r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene, a proxy for carcinogen exposure .
  • Immunoassays : Detect adducts such as N<sup>2</sup>-BPDE-dG using antibodies specific to bulky PAH-DNA lesions .

Advanced Research Questions

Q. How do cytochrome P-450 isoforms influence the metabolic activation of (7R,8R)-dihydrodiol to mutagenic diol-epoxides?

  • Methodology : Reconstituted enzyme systems with purified P-450 isoforms (e.g., LM2 vs. LM4) reveal divergent stereoselectivity. P-450(LM4) preferentially converts (-)-trans-7,8-diol to diol-epoxide I (anti-BPDE) with an 11:1 selectivity ratio over diol-epoxide II. Activity ratios (BzP vs. diol metabolism) vary by isoform (e.g., 21 for LM2 vs. 0.3 for LM4), impacting tissue-specific carcinogenicity .

Q. What experimental models elucidate the role of sodium nitrite in enhancing diol-epoxide formation in leukocytes?

  • Methodology : Phorbol myristate acetate (PMA)-stimulated polymorphonuclear leukocytes (PMNs) treated with sodium nitrite (≥1 mM) show 2–3× increased tetraol production (indicative of anti-BPDE intermediates). Inhibitors (e.g., sodium azide for myeloperoxidase) suppress covalent binding to DNA/proteins, suggesting peroxidase-dependent activation .

Q. How does DNA sequence context influence the repair efficiency of (7R,8R)-dihydrodiol-derived adducts by nucleotide excision repair (NER)?

  • Methodology : Molecular dynamics (MD) simulations and NER assays using defined oligonucleotides reveal sequence-dependent repair. Adducts in flexible, non-B DNA regions (e.g., bends/kinks) are repaired less efficiently than those in rigid B-DNA. For example, adducts at N-ras codon 61 exhibit prolonged persistence due to intercalation-induced structural distortion .

Q. What structural features of diol-epoxide-DNA adducts determine mutagenic outcomes (e.g., G→T transversions)?

  • Methodology : NMR-based structural refinement shows syn vs. anti glycosidic conformations in adducts (e.g., dG mismatch opposite a 10S adduct). Syn conformations destabilize base pairing, promoting error-prone replication. Noncovalent interactions (e.g., intercalation) further distort DNA, favoring translesion synthesis by error-prone polymerases .

Q. How can urinary biomarkers differentiate between direct PAH exposure and metabolic activation pathways?

  • Methodology : Quantify r-7,t-8,9,c-10-tetrahydroxy-tetrahydrobenzo[a]pyrene in urine via LC-MS/MS. This biomarker specifically reflects diol-epoxide formation, distinguishing it from unmetabolized PAHs or phase I metabolites (e.g., phenols). Correlate levels with CYP1A1/1B1 activity or GST polymorphisms to assess individual susceptibility .

Experimental Design Considerations

  • Contradiction Analysis : Discrepancies in P-450 isoform activity (e.g., LM2 vs. LM4) necessitate validation across multiple in vitro systems (e.g., human vs. rabbit microsomes) .
  • Controls : Include catalase/superoxide dismutase in leukocyte studies to rule out ROS-mediated artifacts .
  • Adduct Verification : Cross-validate NMR-derived structures with X-ray crystallography or computational modeling (e.g., QM/MM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.